mGluR5 Binding Affinity: Head-to-Head Amide Analog Comparison
In a direct head‑to‑head comparison within the same study, the 3‑chloro analogue (3a, template A, R1 = Cl) displayed an mGluR5 binding affinity Ki of 1730 ± 100 nM using [³H]MPEP in HEK‑293T membranes expressing cloned mGluR5. Under identical conditions, the 3‑cyano analogue (3b, R1 = CN) achieved Ki = 330 ± 20 nM, while the 3‑phenyl analogue (3c, R1 = Ph) showed markedly weaker binding at Ki = 7300 ± 390 nM [1]. These data define a precise SAR rank order: 3‑CN > 3‑Cl ≫ 3‑Ph.
| Evidence Dimension | mGluR5 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 1730 ± 100 nM (compound 3a, R1 = Cl) |
| Comparator Or Baseline | 3b (R1 = CN): 330 ± 20 nM; 3c (R1 = Ph): 7300 ± 390 nM |
| Quantified Difference | 3‑Cl is 5.2‑fold weaker than 3‑CN and 4.2‑fold stronger than 3‑Ph |
| Conditions | [³H]MPEP displacement in HEK‑293T membranes expressing cloned human mGluR5 |
Why This Matters
Procurement of the 3‑Cl analogue provides a moderately potent mGluR5 antagonist tool that fills the affinity gap between the high‑affinity 3‑CN and the weakly active 3‑Ph congeners, enabling tunable pharmacological probing of the mGluR5 allosteric site.
- [1] Kulkarni, S. S.; Zou, M.-F.; Cao, J.; Deschamps, J. R.; Rodriguez, A. L.; Conn, P. J.; Newman, A. H. J. Med. Chem. 2009, 52 (11), 3563–3575 (Table 2, compounds 3a–3c). View Source
